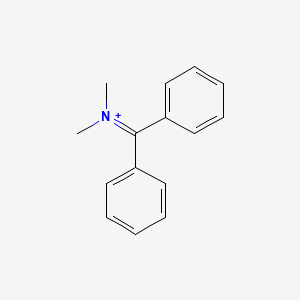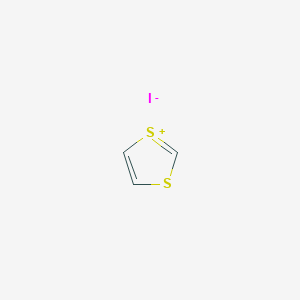
1,3-Dithiol-1-ium, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiol-1-ium, iodide is an organosulfur compound with the molecular formula C3H3IS2. It is a salt composed of a 1,3-dithiolium cation and an iodide anion. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiol-1-ium, iodide can be synthesized through the reaction of 1,3-propanedithiol with iodine in the presence of a base. The reaction typically involves the following steps:
- Dissolve 1,3-propanedithiol in a suitable solvent such as dichloromethane.
- Add iodine to the solution while stirring.
- Introduce a base, such as triethylamine, to the reaction mixture.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiol-1-ium, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The iodide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like chloride, bromide, and thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed as the major products.
Substitution: The major products depend on the nucleophile used, resulting in various substituted dithiolium salts.
Scientific Research Applications
1,3-Dithiol-1-ium, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is used in the study of biological systems involving sulfur metabolism.
Medicine: Research is being conducted on its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,3-Dithiol-1-ium, iodide involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence enzymatic activities and metabolic pathways. Additionally, its redox properties allow it to participate in electron transfer reactions, making it useful in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar structure but lacks the iodide anion.
1,3-Dithiane: Contains an additional carbon atom in the ring structure.
1,2-Ethanedithiol: A simpler dithiol compound with a shorter carbon chain.
Uniqueness
1,3-Dithiol-1-ium, iodide is unique due to its specific combination of a dithiolium cation and an iodide anion. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
1863-66-7 |
|---|---|
Molecular Formula |
C3H3IS2 |
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C3H3S2.HI/c1-2-5-3-4-1;/h1-3H;1H/q+1;/p-1 |
InChI Key |
SXFYVWHTVDUQLE-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[S+]=CS1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14751717.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
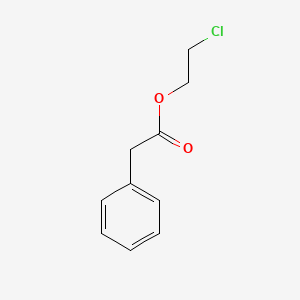
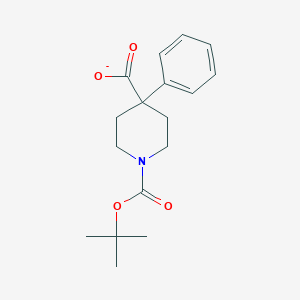
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)
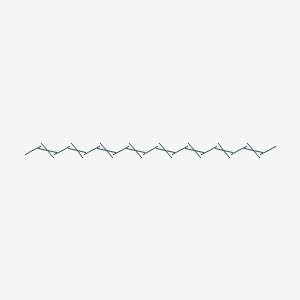
![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)

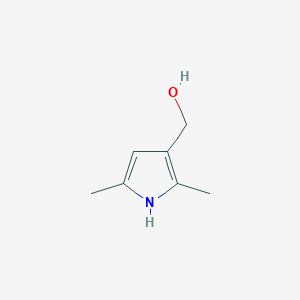
![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
